N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide
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Overview
Description
Preparation Methods
The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide typically involves the reaction of 4-fluorobenzyl bromide with 2-aminothiazole to form an intermediate, which is then reacted with heptanoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Chemical Reactions Analysis
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain biological targets, while the thiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within the active site .
Comparison with Similar Compounds
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide can be compared with other similar compounds, such as:
N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide: This compound has a similar structure but with a thiadiazole ring instead of a thiazole ring.
N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide: This compound includes an additional thienyl group, which can alter its chemical and biological properties.
Properties
Molecular Formula |
C17H21FN2OS |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]heptanamide |
InChI |
InChI=1S/C17H21FN2OS/c1-2-3-4-5-6-16(21)20-17-19-12-15(22-17)11-13-7-9-14(18)10-8-13/h7-10,12H,2-6,11H2,1H3,(H,19,20,21) |
InChI Key |
VWKMTNQIKVHJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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